7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Overview
Description
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been associated with a variety of pharmacological activities . These activities include acting as antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .
Mode of Action
It has been suggested that similar compounds may exert their effects through the inhibition of acetylcholinesterase (ache) activity . This inhibition can range from 9.5 to 81% , potentially leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Biochemical Pathways
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been associated with a variety of biochemical pathways . For instance, they have been linked to the modulation of calcium channels , which play a crucial role in the regulation of intracellular calcium levels and are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Result of Action
It has been suggested that similar compounds may exhibit antioxidant, antibacterial, and cytotoxic activities . For instance, they have been found to exhibit potent cytotoxic effects and inhibit the proliferation of tested breast cancer cell lines .
Action Environment
It is known that the selectivity of similar compounds can be rationally tuned via the judicious choice of reaction solvents .
Biochemical Analysis
Biochemical Properties
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects .
Properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXPESAHVBWFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=N)N)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.